3-氨基喹喔啉-2-腈 1,4-二氧化物

描述

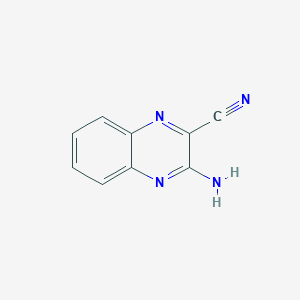

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .

Synthesis Analysis

The synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .

Molecular Structure Analysis

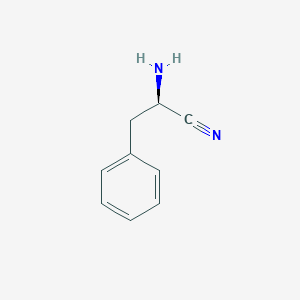

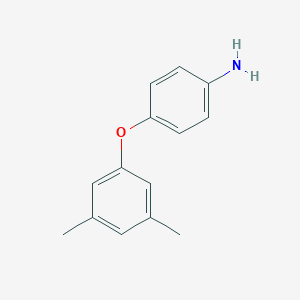

The molecular formula of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is C9H6N4O2, with a molecular weight of 202.170 .

Chemical Reactions Analysis

The chemical reactions involving 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .

Physical And Chemical Properties Analysis

The IR spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .

科学研究应用

Proteomics Research

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: is utilized in proteomics research due to its biochemical properties. It’s often used in the study of protein interactions and functions, particularly in the context of disease models where quinoxaline derivatives play a role .

Anti-Trypanosoma cruzi Activity

This compound has shown promise in the treatment of Chagas disease. When coordinated with antimony (III), it significantly improves anti-Trypanosoma cruzi activity, which is crucial for developing safer and more efficient drugs against this disease .

Medicinal Chemistry

In medicinal chemistry, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide serves as a scaffold for synthesizing various derivatives with potential therapeutic effects. Its structural versatility allows for the creation of compounds with specific pharmacological targets .

Antimicrobial Research

The compound’s derivatives have been studied for their antimicrobial properties. Research indicates that these derivatives can be effective against a range of microbial pathogens, making them valuable in the development of new antibiotics .

Molecular Docking Studies

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: and its derivatives are used in molecular docking studies to predict how they interact with biological targets. This is essential for drug design and understanding the mechanism of action at the molecular level .

Spectroscopic Analysis

The compound’s unique spectroscopic characteristics make it suitable for various analytical techniques. It’s used to study the interaction of ligands with metals, which is important in fields like bioinorganic chemistry .

Synthesis of Quinoxaline Derivatives

It’s a key precursor in the synthesis of quinoxaline derivatives. These derivatives are explored for their potential use in diverse applications, ranging from materials science to pharmaceuticals .

Computational Chemistry

In computational chemistry, the compound is used to model reactions and predict properties of new quinoxaline derivatives. This aids in understanding their behavior and potential applications before synthesis .

未来方向

The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.

作用机制

Target of Action

The primary target of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is the protozoan parasite Trypanosoma cruzi . This parasite is responsible for causing American Trypanosomiasis or Chagas disease , a significant parasitic disease burden on the American continent .

Mode of Action

The compound interacts with its target through a process of metal complexation . Specifically, Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that in general upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .

Biochemical Pathways

cruzi agents acting on different biological targets .

Pharmacokinetics

It is mentioned that one compound had solubility problems , which could impact its bioavailability.

Result of Action

The result of the action of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is an increase in the trypanosomicidal activity . Coordination to antimony resulted in a 2- to 12-fold increase of the trypanosomicidal activity . These complexes were equally or more active against T. cruzi than other metallic complexes with the same ligands previously evaluated in the same conditions .

Action Environment

It is worth noting that the effectiveness of the compound can be influenced by the physiological media, as indicated by the mention of solubility problems for one compound .

属性

IUPAC Name |

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCESZATUMTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*

A1: Research suggests that complexing 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.

Q2: How does the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III) affect its anti-parasitic activity?

A2: While the exact mechanism remains under investigation, studies show that the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)